molecular formula C17H17N5O3 B12023212 3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide CAS No. 326002-04-4

3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B12023212
CAS No.: 326002-04-4
M. Wt: 339.3 g/mol
InChI Key: XJJCRRLPKZYMOX-WOJGMQOQSA-N
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Description

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HO-3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE is a complex organic compound that features a benzotriazole moiety and a methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HO-3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE typically involves the following steps:

    Formation of Benzotriazole Derivative: The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Condensation Reaction: The benzotriazole derivative is then reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HO-3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzotriazole and methoxybenzylidene groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HO-3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Science: It may contribute to the structural integrity or functionality of materials.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds with similar benzotriazole moieties.

    Methoxybenzylidene Compounds: Compounds featuring methoxybenzylidene groups.

Uniqueness

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HO-3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

326002-04-4

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H17N5O3/c1-25-16-10-12(6-7-15(16)23)11-18-20-17(24)8-9-22-14-5-3-2-4-13(14)19-21-22/h2-7,10-11,23H,8-9H2,1H3,(H,20,24)/b18-11+

InChI Key

XJJCRRLPKZYMOX-WOJGMQOQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2)O

Origin of Product

United States

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